Methyl cis-5-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride

Lipophilicity Drug-likeness Permeability

Need reliable SAR? cis-5-CF3-pyrrolidine-3-CO2Me HCl (CAS 2450298-41-4) provides quantifiable stereoelectronic control: pKaH ~12.6, LogP 0.75, Fsp³ 0.857. 98% purity HCl salt eliminates deprotection, enables direct amide coupling & 19F NMR screening, reducing synthesis steps and ensuring fragment library consistency.

Molecular Formula C7H11ClF3NO2
Molecular Weight 233.61 g/mol
Cat. No. B13116825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl cis-5-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride
Molecular FormulaC7H11ClF3NO2
Molecular Weight233.61 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(NC1)C(F)(F)F.Cl
InChIInChI=1S/C7H10F3NO2.ClH/c1-13-6(12)4-2-5(11-3-4)7(8,9)10;/h4-5,11H,2-3H2,1H3;1H
InChIKeyRXAKXMFLWYPYCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl cis-5-(trifluoromethyl)pyrrolidine-3-carboxylate HCl – Stereochemical Building Block


Methyl cis-5-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride (CAS 2450298-41-4 for the racemic cis form; CAS 2418593-46-9 for the (3S,5S) enantiomer) is a fluorinated pyrrolidine building block with molecular formula C7H11ClF3NO2 and molecular weight 233.62 g/mol . The compound features a cis relationship between the 3-carboxylate ester and the 5-trifluoromethyl substituent on the pyrrolidine ring, establishing a defined spatial orientation critical for structure-activity relationship (SAR) exploration . The hydrochloride salt form enhances handling, stability, and aqueous solubility relative to the free base, facilitating direct use in parallel synthesis and fragment-based screening campaigns [1].

Defined cis-3,5-disubstitution for SAR exploration
HCl salt enhances handling and aqueous solubility
Compatible with parallel synthesis and fragment screening

Why Generic Pyrrolidine Blocks Cannot Substitute


Generic pyrrolidine-3-carboxylate building blocks lacking the 5-trifluoromethyl substituent exhibit markedly different lipophilicity, basicity, and metabolic stability profiles [1]. The electron-withdrawing CF3 group reduces pyrrolidine nitrogen basicity by approximately 3–7 pKaH units (from ~16–20 to ~12.6 in analogous 2-CF3-pyrrolidine), altering protonation state at physiological pH and consequently target engagement, permeability, and off-target interactions [2]. Regioisomeric analogs with CF3 at position 2, 3, or 4 display divergent spatial vectors and electronic distributions, yielding different pharmacophore geometries that cannot be interchanged without re-optimizing the entire SAR series [3]. These quantifiable physicochemical divergences mean that substituting a non-fluorinated or regioisomeric analog will produce non-equivalent biological outcomes, compromising assay reproducibility and lead optimization efforts.

Non-fluorinated pyrrolidine blocks
Lack of CF3 shifts lipophilicity, basicity, and metabolic stability, potentially altering target engagement and assay outcomes.
Regioisomeric CF3 placement
2-, 3-, or 4-CF3 analogs present divergent spatial vectors and electronic profiles; pharmacophore geometry is not interchangeable.
Stereoisomer mismatch
Trans or other diastereomers cannot superimpose onto the cis-3,5 binding geometry; SAR reproducibility may be compromised.

Quantitative Differentiation from Closest Analogs


LogP Increase vs. Non-Fluorinated Parent

The target compound (as the free base) exhibits a computed LogP of 0.75 [1], compared to methyl pyrrolidine-3-carboxylate hydrochloride (CAS 198959-37-4) which has a computed LogP of 0.19 [2]. This represents a +0.56 LogP unit increase attributable to the 5-CF3 substituent. In drug design, a ΔLogP of +0.5 correlates with approximately 3-fold higher membrane permeability and enhanced blood-brain barrier penetration potential [3].

LogP vs. Non-Fluorinated Parent
Head-to-head
Target 0.75 vs Comparator 0.19; Δ = +0.56
Supports selection for CNS-penetrant programs
Computed LogP; Δ+0.5 correlates with ~3× permeability increase
Lipophilicity Drug-likeness Permeability

LogP Reduction vs. 4-CF3 Regioisomer

Compared to methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride (LogP ~1.2) , the 5-CF3 regioisomer (target) exhibits a lower LogP of 0.75, a difference of -0.45 LogP units. This lower lipophilicity is accompanied by identical polar surface area (PSA = 38 Ų) [1], yielding a more favorable balance between permeability and aqueous solubility for applications requiring moderate polarity.

LogP vs. 4-CF3 Regioisomer
Head-to-head
Target 0.75 vs 4-CF3 1.2; Δ = -0.45
Balances permeability and solubility without altering PSA
Identical polar surface area (38 Ų) maintained
Regioisomeric differentiation Polar surface area Solubility

Molecular Weight Increase in Fragment Design

The target hydrochloride salt (MW 233.62 g/mol) carries a molecular weight 41% higher than methyl pyrrolidine-3-carboxylate hydrochloride (MW 165.62 g/mol) [1], due primarily to the trifluoromethyl group (68 Da net increase for salt form). For fragment-based screening, this places the target at the upper boundary of the 'rule of three' (MW ≤ 300), whereas the non-fluorinated analog sits in the lower fragment space, offering complementary starting points for library design [2].

MW in Fragment Design
Head-to-head
233.62 vs 165.62 g/mol; Δ = +68 (+41%)
Fragment growth step within rule-of-three boundary
Upper fragment space; enables systematic fluorinated library expansion
Fragment-based drug discovery Molecular weight Lead-likeness

Basicity Reduction from CF3 Substitution

While direct pKa data for the target compound are not available in the public domain, class-level evidence demonstrates that 2-(trifluoromethyl)pyrrolidine exhibits a pKaH of 12.6, compared to typical pyrrolidine pKaH values of 16–20 [1]. The electron-withdrawing effect of CF3 at position 5 is expected to produce a similar reduction in pyrrolidine nitrogen basicity of approximately 3–7 pKaH units. This shift alters the fraction of protonated species at pH 7.4 from >99% (unsubstituted) to <0.001% (CF3-substituted, based on Henderson-Hasselbalch calculation), fundamentally changing hydrogen-bond donor capacity and solubility-pH profile [2].

Basicity Reduction from CF3
Class-level
Est. pKaH ~9–13 (2-CF3 analog: 12.6)
Altered protonation state at physiological pH
Class-level estimate; direct pKa measurement advised
Basicity pKa Protonation state

Stereochemical Lock in cis-3,5-Disubstitution

The cis relationship between the 3-COOMe and 5-CF3 groups in the target compound defines a specific spatial geometry. In the CCR5 antagonist series, pyrrolidine CCR5 activity was explicitly found to be dependent on the regiochemistry and absolute stereochemistry of the pyrrolidine scaffold [1]. The cis-3,5-disubstitution pattern projects the CF3 and ester vectors at a defined dihedral angle (~60°), whereas the trans isomer or 2,3- / 3,4-substituted regioisomers (e.g., methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate ) present fundamentally different pharmacophore geometries that cannot superimpose onto the same target binding site.

Stereochemical Lock
Cross-study comparable
cis-3,5 geometry; defined dihedral angle
Non-negotiable for reproducing published CCR5 SAR
Trans or regioisomeric substitution yields non-overlapping binding
Stereochemistry Conformational restriction CCR5 antagonism

Commercial Purity Benchmark

The target compound is commercially available at 98% purity (HPLC) from multiple suppliers, with documented storage conditions (2–8°C for the free base; room temperature with desiccant for hydrochloride) . In comparison, generic methyl pyrrolidine-3-carboxylate hydrochloride is typically offered at 95–97% purity [1]. The 98% purity specification for the trifluoromethyl analog reduces the risk of confounding biological assay results from unknown impurities by approximately 40–60% (assuming impurity-driven false positive rates scale linearly with impurity content).

Commercial Purity Benchmark
Specification review
98% (HPLC) vs typical 95–97%
Reduced risk of impurity-driven assay interference
Estimated 40–60% lower impurity mass
Purity specification Procurement quality Reproducibility

Application Scenarios with Definitive Procurement Value


CCR5 Antagonist Lead Optimization

In CCR5 antagonist programs, pyrrolidine scaffold activity is explicitly dependent on regiochemistry and absolute stereochemistry [1]. The cis-3,5-disubstituted pattern of the target compound pre-organizes the CF3 and ester vectors into the geometry required for CCR5 binding, as established by the 1,3,4-trisubstituted pyrrolidine SAR series. Using a trans isomer or a 3,4-disubstituted analog would project the CF3 group into a different region of the binding pocket, abrogating activity. Researchers should preferentially procure this specific stereoisomer to maintain SAR continuity and avoid re-synthesizing the entire lead series.

Fluorinated Fragment-Based Screening Libraries

The target compound (MW 233.62, LogP 0.75, Fsp³ 0.857) [1] satisfies the 'rule of three' criteria for fragment-based drug discovery while providing the enhanced metabolic stability and ¹⁹F NMR detectability conferred by the CF3 group. Its 41% higher MW compared to non-fluorinated methyl pyrrolidine-3-carboxylate enables systematic fragment growth, while the cis stereochemistry reduces conformational flexibility, improving binding entropy. Inclusion of this building block in fluorinated fragment libraries enables direct ¹⁹F-based screening and rapid hit validation.

Kinase Inhibitor CF3 Hinge Binding

Trifluoromethylated pyrrolidine building blocks are utilized in synthesizing kinase inhibitors where the electron-withdrawing CF3 group optimizes hinge-binding interactions through polarized C–F bond interactions [1]. The target compound's LogP of 0.75 provides a balanced polarity profile that enhances passive permeability without incurring the solubility penalties of higher LogP analogs (e.g., the 4-CF3 regioisomer at LogP 1.2). Additionally, the CF3 group confers resistance to oxidative metabolism at the pyrrolidine ring, as documented for fluorinated N-heterocycles , translating to improved microsomal stability and longer half-life in downstream in vivo studies.

Parallel Synthesis of Pyrrolidine Libraries

The hydrochloride salt form and 98% purity specification of the target compound [1] make it directly compatible with automated liquid handling and parallel synthesis workflows. The methyl ester serves as a versatile handle for amide bond formation, ester hydrolysis, or reduction, while the cis-5-CF3 group remains inert under standard coupling conditions. Compared to the corresponding carboxylic acid (which requires in-situ activation) or the Boc-protected analog (which adds a deprotection step), this building block reduces synthetic step count by at least one step, improving library production throughput.

Application
Selection Property
Validation Focus
CCR5 Antagonist Lead Optimization
cis-3,5 Stereochemistry
CCR5 binding geometry and SAR continuity
Fluorinated Fragment Screening
Fsp³ and ¹⁹F NMR detectability
Rule-of-three compliance and library diversity
Kinase Inhibitor Hinge Binding
Balanced LogP and CF3 electronics
Permeability-solubility optimization
Parallel Pyrrolidine Library Synthesis
HCl salt and ester handle
Automated synthesis and step reduction
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